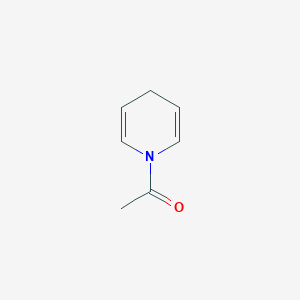
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane
Vue d'ensemble
Description
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is a chemical compound with the molecular formula C6F12S2 . It is also known by other names such as 1,3-Dithiacyclobutane, 2,2,4,4-tetra(trifluoromethyl)- .
Synthesis Analysis
The reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with vinyl-containing compounds led to the formation of cycloadducts . The reaction proceeded in polar solvents in the absence of a catalyst at elevated temperature or in the presence of CsF at room temperature .Molecular Structure Analysis
The molecular structure of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane contains a total of 20 bonds, 20 non-H bonds, 1 four-membered ring, and 2 sulfides .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 149.7±35.0 °C at 760 mmHg, and a vapor pressure of 5.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.1±3.0 kJ/mol and a flash point of 44.3±25.9 °C . Its molar refractivity is 44.5±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Amino-Substituted Thietanes
This compound is known to react with N-vinyl compounds to rapidly form [2 + 2] cycloadducts, resulting in 4-amino-2,2-bis(trifluoromethyl)thietanes . These reactions typically proceed in polar solvents like DMF and DMSO without the need for a catalyst and at elevated temperatures, yielding the cycloadducts in moderate to high yields.
Organofluorine Chemistry
In the realm of organofluorine chemistry, 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane plays a significant role due to its reactivity with electron-rich olefins and dienes . This reactivity is utilized to produce various cycloadducts, which are pivotal in synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals.
Catalyst-Free Reactions
The ability of this compound to engage in reactions without the need for a catalyst is particularly valuable in simplifying synthetic routes and reducing costs . This characteristic can be leveraged in the development of more efficient and environmentally friendly chemical processes.
X-Ray Crystallography
The structures of the cycloadducts formed from the reactions involving 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane have been confirmed by single-crystal X-ray diffraction . This application is crucial for the accurate determination of molecular and crystal structures, which is essential in materials science and medicinal chemistry.
Synthesis of Fluorinated Imidazole Derivatives
Unexpectedly, the reaction with N-vinylimidazole led to the formation of 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione . This highlights the compound’s potential in synthesizing novel fluorinated heterocyclic compounds, which are often sought after in the design of new drugs and materials.
Study of Electron-Rich Olefins and Dienes Reactivity
The compound’s reactivity with a wide variety of electron-rich olefins and dienes can be studied to understand the underlying mechanisms of cycloaddition reactions . This knowledge can then be applied to design new reactions and synthesize novel compounds in organic chemistry.
Mécanisme D'action
Target of Action
The primary targets of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane are electron-rich olefins and dienes . These targets are crucial in various biochemical reactions, particularly in the formation of cycloadducts.
Mode of Action
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane interacts with its targets through a [2 + 2] cycloaddition reaction . This interaction leads to the rapid formation of 4-amino-2,2-bis(trifluoromethyl)thietanes .
Biochemical Pathways
The compound affects the biochemical pathways involving the reaction of hexafluorothioacetone (HFTA) with vinyl ethers, vinyl sulfides, cyclic dienes, and styrenes . The downstream effects of these pathways include the production of corresponding thietanes .
Pharmacokinetics
The compound’s reaction proceeds in polar solvents (dmf, dmso) in the absence of a catalyst at elevated temperature , which may suggest its potential bioavailability.
Result of Action
The molecular and cellular effects of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane’s action result in the formation of 4-amino-2,2-bis(trifluoromethyl)thietanes . In one instance, the reaction with N-vinylimidazole led to the formation of the corresponding 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione .
Action Environment
The action of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is influenced by environmental factors such as the presence of polar solvents and elevated temperatures . These conditions facilitate the compound’s reaction with its targets, thereby influencing its efficacy and stability.
Safety and Hazards
The safety data sheets indicate that if inhaled, the victim should be moved into fresh air . If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Orientations Futures
Propriétés
IUPAC Name |
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12S2/c7-3(8,9)1(4(10,11)12)19-2(20-1,5(13,14)15)6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBOQYIHOYXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(SC(S1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229537 | |
| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | |
CAS RN |
791-50-4 | |
| Record name | 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluorothioacetone dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC359467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAFLUOROTHIOACETONE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCC36T3ZR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



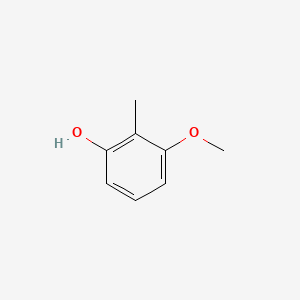

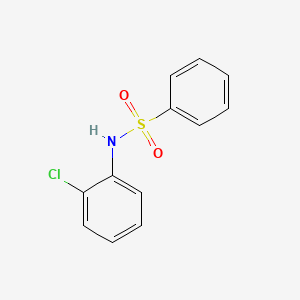
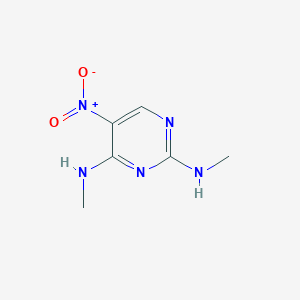
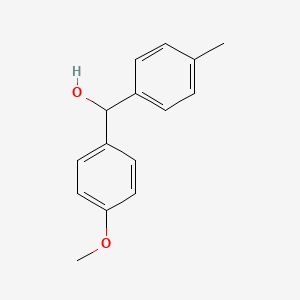
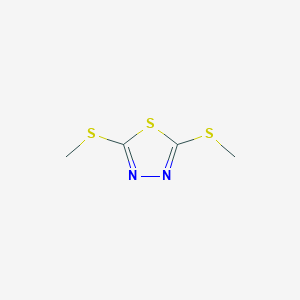
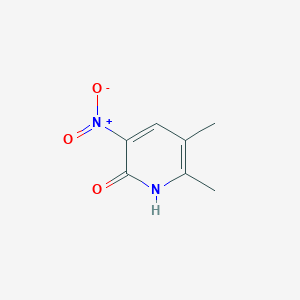
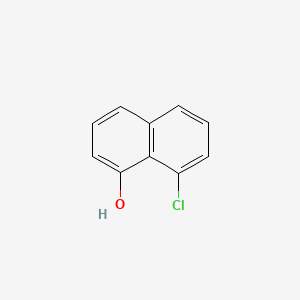
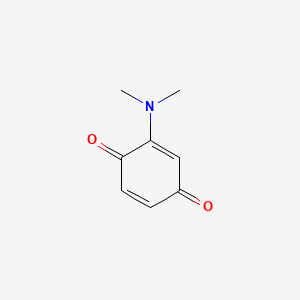
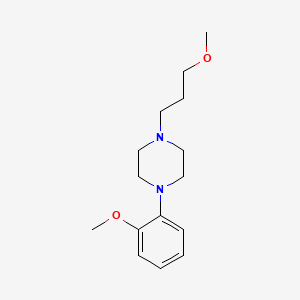

![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)

